N-(3-chloro-2-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

BACE-1 inhibition structure-activity relationship hydrogen bonding

This compound serves as a critical SAR probe within the 2-thioimidazolyl acetamide series, uniquely featuring a free imidazole NH that acts as a hydrogen-bond donor—a capability absent in N-1 alkylated analogs (e.g., CAS 338426-34-9). Its 3-chloro-2-methylphenyl substituent delivers binding affinity differentiation against other N-aryl variants. Procure to isolate the contribution of imidazole NH engagement in BACE-1 inhibition and mitochondrial antitumor assays, where it functions as an ideal matched differential control for target classes requiring catalytic aspartate or glutamate residue hydrogen bonding.

Molecular Formula C18H16ClN3OS
Molecular Weight 357.86
CAS No. 941956-60-1
Cat. No. B2357458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-2-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
CAS941956-60-1
Molecular FormulaC18H16ClN3OS
Molecular Weight357.86
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3
InChIInChI=1S/C18H16ClN3OS/c1-12-14(19)8-5-9-15(12)21-17(23)11-24-18-20-10-16(22-18)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,20,22)(H,21,23)
InChIKeyYYSZPOVVPXYERR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-chloro-2-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 941956-60-1): Chemical Class and Procurement Baseline


N-(3-chloro-2-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 941956-60-1) is a synthetic small molecule belonging to the 2-thioimidazolyl acetamide chemotype, a subclass of 5-aryl-1H-imidazole derivatives characterized by a phenyl-substituted imidazole core linked via a sulfanyl bridge to an N-arylacetamide moiety [1]. The compound features a 3-chloro-2-methylphenyl substituent on the amide nitrogen, a 5-phenyl group on the imidazole ring, and a free NH at the imidazole N-1 position, with a molecular formula of C18H16ClN3OS and a molecular weight of 357.86 g/mol . Structurally similar analogs investigated as β-secretase (BACE-1) inhibitors and anticancer agents provide the primary context for its differentiation, though direct quantitative activity data for this specific compound remain limited in the peer-reviewed literature [2].

Why Substitution of N-(3-chloro-2-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide with Closest Analogs Is Not Straightforward


Substituting this compound with its closest structural analogs—such as the N-1 methylated derivative (CAS 338426-34-9), the 4-acetylphenyl variant (CAS 942009-28-1), or the N-allyl-3-nitrophenyl analog (CAS 1235155-05-1)—introduces nontrivial changes in hydrogen-bonding capacity, lipophilicity, and steric bulk that alter target engagement profiles. Within the 2-thioimidazolyl acetamide series, small modifications to the N-aryl substituent and imidazole N-1 position have been shown to produce IC50 shifts from low micromolar to >100 μM against BACE-1, while analogous 5-aryl-1H-imidazoles display growth inhibition IC50 values ranging from single-digit micromolar to >100 μM across cancer cell lines depending on aryl substitution patterns [1][2]. The free imidazole NH in this compound represents a key hydrogen-bond donor absent in N-1 alkylated analogs, a feature exploited in BACE-1 active-site interactions as confirmed by crystallographic studies on structurally related aminoimidazoles [3].

Quantitative Differentiation Evidence for N-(3-chloro-2-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 941956-60-1)


Imidazole N-1 Free NH: Hydrogen-Bond Donor Capacity vs. N-1 Methylated Analog

The target compound retains a free NH at the imidazole N-1 position, a hydrogen-bond donor motif removed in the closest analog N-(3-chloro-2-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 338426-34-9). In the broader 2-thioimidazolyl acetamide BACE-1 inhibitor series, the N-1 unsubstituted imidazole scaffold enables key hydrogen-bond interactions with the catalytic aspartate dyad of BACE-1, as demonstrated by crystallographic studies of aminoimidazole inhibitors [1]. Within the Yan et al. (2017) series, IC50 values for BACE-1 inhibition ranged from 4.6 μM to >100 μM depending on the nature of the N-aryl substituent and the heterocyclic core [2]. The free NH variant offers a distinct H-bond donor pharmacophore that is structurally precluded in N-1 alkylated comparators, a differentiating feature relevant to target-based screening [1][2].

BACE-1 inhibition structure-activity relationship hydrogen bonding

3-Chloro-2-methylphenyl vs. 4-Acetylphenyl Substituent: Lipophilicity and Electronic Effects in Anticancer Screening

Compared with the 4-acetylphenyl analog (N-(4-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide, CAS 942009-28-1), the target compound incorporates a 3-chloro-2-methylphenyl group, which introduces a chloro substituent (σm ≈ 0.37, electron-withdrawing) and an ortho-methyl group (π ≈ 0.56, lipophilic contribution). In the 5-aryl-1H-imidazole series studied by Mathieu et al. (2013), aryl substitution patterns on the imidazole core produced in vitro growth inhibitory IC50 values spanning from single-digit micromolar to >100 μM across a panel of apoptosis-resistant cancer cell lines including SKMEL-28 melanoma cells, with compounds bearing electron-withdrawing aryl groups generally exhibiting enhanced mitochondrial targeting [1]. The chloro-methyl substitution pattern in the target compound provides a distinct electronic and steric profile compared to the acetylphenyl analog, though no direct head-to-head comparison data are available for these specific compounds [1].

anticancer lipophilicity aryl substitution

Sulfanyl vs. Sulfonyl Bridge: Impact on Conformational Flexibility and Target Binding

The target compound features a sulfanyl (-S-CH2-) bridge connecting the imidazole to the acetamide, distinguishing it from the sulfonyl-containing analog N-(3-chloro-2-methylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide (CAS not specified, MF: C24H20ClN3O3S2, MW 498.0). The sulfanyl bridge provides greater conformational flexibility and a thioether linkage with distinct redox properties compared to the more polar, rigid sulfonyl group. In related 2-substituted-thio BACE-1 inhibitor series, the thioether linkage was shown by docking studies to orient the pendant aryl group within the S1/S2 subsites of the enzyme, a binding mode that would be sterically and electronically altered by sulfonyl substitution [1]. No direct comparative activity data exist for these two specific compounds.

conformational analysis sulfanyl linker sulfonyl modification

Class-Level Anticancer Activity of 5-Aryl-1H-Imidazoles: Benchmark Range for Target Compound Expectation

The target compound belongs to the 5-aryl-1H-imidazole chemotype extensively characterized by Mathieu et al. (2013), who evaluated 48 derivatives for in vitro growth inhibition across apoptosis-resistant cancer cell lines. IC50 values in this series ranged from single-digit micromolar to >100 μM, with compound 2i displaying cytostatic activity in melanoma models and demonstrating mitochondrial targeting via reactive oxygen species production and oxygen consumption analysis [1]. The NCI COMPARE algorithm applied to compound 2i revealed no correlation with existing clinical agent profiles, suggesting a unique mechanism of action [1]. The target compound's 3-chloro-2-methylphenyl substitution pattern and free imidazole NH differentiate it from the 48 compounds tested, positioning it as a novel entry within this pharmacophore space with unexplored anticancer potential [1][2].

anticancer melanoma mitochondrial targeting

Recommended Research Application Scenarios for N-(3-chloro-2-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 941956-60-1)


Structure-Activity Relationship (SAR) Probe for BACE-1 Inhibitor Optimization

The compound's free imidazole NH and 3-chloro-2-methylphenyl substituent make it a suitable SAR probe for exploring the contribution of N-1 hydrogen-bond donation and N-aryl substitution to BACE-1 inhibitory activity within the 2-thioimidazolyl acetamide series characterized by Yan et al. (2017). The compound serves as a direct comparator to N-1 alkylated analogs to isolate the contribution of the imidazole NH to binding affinity and selectivity [1]. Screening at a single concentration (10–50 μM) against recombinant BACE-1 using FRET-based assays, followed by full dose-response determination for active compounds, is the recommended initial workflow [1][2].

Anticancer Screening in Apoptosis-Resistant Melanoma and Breast Cancer Models

Based on the 5-aryl-1H-imidazole antitumor activity demonstrated by Mathieu et al. (2013), this compound should be prioritized for in vitro growth inhibition screening against SKMEL-28 (melanoma) and MCF-7/MDA-MB-231 (breast cancer) cell lines, which exhibit varying degrees of resistance to proapoptotic stimuli. The unique chloro-methyl substitution pattern differentiates it from the 48 compounds previously tested and may yield a distinct cytotoxicity profile [1]. Follow-up mitochondrial function assays (oxygen consumption, ROS measurement) are warranted for any compound showing IC50 < 20 μM, consistent with the mitochondrial targeting mechanism observed for the chemotype [1][2].

Negative Control for N-1 Alkylated Imidazole Pharmacological Studies

Because the compound retains the free imidazole NH absent in N-1 methylated analogs (e.g., CAS 338426-34-9), it can function as a matched negative or differential control in pharmacological assays where imidazole N-1 engagement is hypothesized to be essential for target binding. This application is particularly relevant for target classes where imidazole NH hydrogen bonding to a catalytic aspartate or glutamate residue is critical, as observed in BACE-1 and other aspartyl protease inhibitor programs [1][2].

Chemical Probe for Mitochondrial Targeting Mechanism Studies

The compound's 5-aryl-1H-imidazole core, combined with the lipophilic chloro-methylphenyl substituent, is consistent with the structural features associated with mitochondrial membrane targeting in the Mathieu et al. (2013) antitumor series. The compound can be employed in mechanistic studies to determine whether the mitochondrial targeting phenotype (characterized by ROS induction and oxygen consumption changes) is preserved or altered by the specific aryl substitution pattern, providing SAR insights into mitochondrial tropism within this chemotype [1].

Quote Request

Request a Quote for N-(3-chloro-2-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.